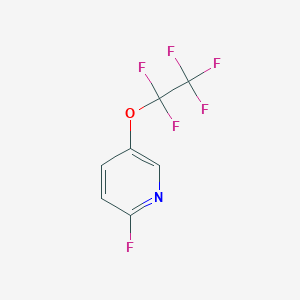

2-fluoro-5-(pentafluoroethoxy)pyridine

Description

The Significance of Fluorinated Pyridines in Contemporary Chemical Synthesis

Fluorinated pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal and agricultural chemistry. The pyridine (B92270) ring is a common motif in bioactive molecules, and the introduction of fluorine can profoundly alter its properties. A fluorine atom at the 2-position, as in the target molecule, significantly influences the electronic distribution of the pyridine ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr). This heightened reactivity makes the 2-fluoro group an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles (alcohols, amines, thiols, etc.) under relatively mild conditions. This reactivity is a key advantage in multi-step syntheses, enabling the construction of diverse molecular libraries for screening purposes. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is reported to be 320 times faster than that of its chloro-analogue, highlighting the enhanced reactivity imparted by the fluorine substituent. researchgate.netacs.orgnih.gov

Furthermore, the presence of fluorine can block sites of metabolic degradation, thereby increasing the in vivo half-life of a drug candidate. Pyridine-based compounds play a crucial role as agrochemicals, and fluorination is a common strategy to enhance their biological activity and stability. nbinno.comnih.govresearchgate.net

Unique Attributes of Perfluoroalkoxy Moieties in Organic Chemistry

The pentafluoroethoxy group (-OCF2CF3) is a perfluoroalkoxy moiety that bestows a unique set of properties upon a parent molecule. Unlike a simple fluoro or trifluoromethyl group, the perfluoroalkoxy chain offers a combination of electronic and steric effects with significant implications for a compound's behavior.

Key Attributes of the Pentafluoroethoxy Group:

High Electronegativity: The fluorine atoms strongly withdraw electron density, which can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions.

Increased Lipophilicity: Perfluoroalkoxy groups significantly increase the lipophilicity (fat-solubility) of a molecule. This is a critical parameter in drug design, as it affects membrane permeability, bioavailability, and distribution within an organism.

Metabolic Stability: The carbon-fluorine bonds in the pentafluoroethoxy group are exceptionally strong, making this moiety highly resistant to metabolic breakdown, particularly oxidative processes.

Conformational Effects: The steric bulk and electronic nature of the group can influence the preferred conformation of the molecule, which can be crucial for optimizing binding affinity to a biological target.

These properties make perfluoroalkoxy groups highly desirable in the design of modern pharmaceuticals and agrochemicals, where enhanced stability and controlled lipophilicity are paramount. nbinno.com

Contextualization of 2-fluoro-5-(pentafluoroethoxy)pyridine within Organofluorine Chemistry

Organofluorine chemistry is a broad and rapidly expanding field, driven by the transformative effects of fluorine on molecular properties. This compound is a quintessential example of a modern fluorinated building block, integrating two key fluorine-containing substructures.

It serves as a bifunctional intermediate. The 2-fluoro position provides a reactive handle for nucleophilic substitution, allowing for the attachment of various other molecular fragments. Simultaneously, the pentafluoroethoxy group at the 5-position acts as a stable, lipophilic modulator that can enhance the performance of the final product. This dual functionality makes it a strategic component for creating molecules with precisely tuned properties for specific applications in life sciences.

Overview of Research Trajectories for this compound

While specific, publicly documented research focusing solely on this compound is limited, its value lies in its role as a versatile intermediate. The research trajectories for this compound are therefore intrinsically linked to the development of new active ingredients in the pharmaceutical and agrochemical sectors.

Its structural motifs are present in patented compounds designed as potential therapeutics and crop protection agents. The primary research application of this compound is as a starting material or key intermediate in the synthesis of more complex, high-value molecules. Researchers in drug discovery and process chemistry utilize such building blocks to rapidly assemble novel compounds for biological testing. The future research involving this molecule will likely focus on its incorporation into new fungicides, herbicides, insecticides, and pharmaceutical candidates where the combined electronic and physicochemical benefits of the 2-fluoro and 5-pentafluoroethoxy groups can be fully exploited. nbinno.comnih.govresearchgate.netnih.govagropages.com

Physicochemical and Spectroscopic Data

While extensive experimental data for this compound is not widely published, data for analogous compounds provide valuable context.

Table 1: Comparison of Physicochemical Properties of Related Fluorinated Pyridines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form | Density (g/mL) | Refractive Index (n20/D) |

| 2-Fluoropyridine | C₅H₄FN | 97.09 | Liquid | 1.126 | 1.467 |

| 2-Fluoro-5-(trifluoromethyl)pyridine | C₆H₃F₄N | 165.09 | Liquid | 1.368 | 1.401 |

| This compound | C₇H₃F₆NO | 231.09 | Data not available | Data not available | Data not available |

Data for 2-Fluoropyridine and 2-Fluoro-5-(trifluoromethyl)pyridine sourced from publicly available chemical supplier data sheets for comparative purposes. sigmaaldrich.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(1,1,2,2,2-pentafluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F6NO/c8-5-2-1-4(3-14-5)15-7(12,13)6(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSCEIVOTVOCGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1OC(C(F)(F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 5 Pentafluoroethoxy Pyridine

Strategic Approaches to Pyridine (B92270) Functionalization at Positions 2 and 5

The functionalization of pyridines at the C2 and C5 positions necessitates distinct chemical strategies due to the inherent electronic properties of the heterocyclic ring. The nitrogen atom significantly influences the reactivity of the ring, making the C2, C4, and C6 positions electron-deficient and thus activated towards nucleophilic substitution. Conversely, the C3 and C5 positions are more electron-rich and are typically targeted through electrophilic substitution, although direct functionalization at these positions can be challenging.

Regioselective Fluorination Techniques for Pyridine Scaffolds

The introduction of a fluorine atom at the 2-position of a pyridine ring is a critical step in the synthesis of the target molecule. Direct C-H fluorination has emerged as a powerful tool for this transformation. One notable method involves the use of silver(II) fluoride (B91410) (AgF2), which allows for the site-selective fluorination of a single carbon-hydrogen bond adjacent to the nitrogen atom in pyridines and diazines. scilit.com These reactions are often conducted at ambient temperature and can be completed within an hour, offering a mild and efficient route to 2-fluoropyridines. scilit.com The mechanism of this reaction is thought to be similar to the classic Chichibabin amination reaction. chemicalbook.com

Another approach to regioselective fluorination involves the transformation of other functional groups. For instance, 2-aminopyridines can be converted to 2-fluoropyridines via a diazotization reaction followed by a Schiemann reaction. google.com This multi-step process involves the conversion of the amino group to a diazonium salt, which is then displaced by fluoride. While effective, this method is often less direct than C-H fluorination.

The choice of fluorination technique often depends on the substituents already present on the pyridine ring, as they can influence the regioselectivity of the reaction. nih.gov For instance, the presence of an amino or hydroxyl group at the C2 position can activate the pyridine system for selective fluorination. nih.gov

Introduction of Perfluoroethoxy Groups via Advanced Etherification Protocols

The incorporation of a pentafluoroethoxy (-OCF2CF3) group onto a pyridine ring, particularly at the 5-position, can be achieved through advanced etherification protocols. A common strategy involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with a pentafluoroethoxide source.

One potential precursor for this transformation is a 5-hydroxypyridine derivative. The hydroxyl group can be deprotonated with a suitable base to form a pyridinolate anion, which can then act as a nucleophile. The pentafluoroethoxy group can be introduced by reacting this anion with a source of electrophilic "C2F5". However, the direct reaction with highly reactive and gaseous perfluoroethylene oxide is challenging. A more practical approach involves the use of perfluoroacyl fluorides or related reagents.

Recent advancements in perfluoroalkoxylation reactions have provided more efficient methods. For example, a dual concurrent catalysis strategy using a catalytic amount of CsI has been developed for the perfluoroalkoxylation of alkyl halides. rsc.orgnih.gov This method activates both the perfluoroalkoxide and the halide, facilitating the formation of the desired ether linkage. rsc.orgnih.gov While this has been demonstrated for alkyl halides, the principles could be adapted for the perfluoroalkoxylation of an activated halopyridine.

Nucleophilic Aromatic Substitution (SNAr) Routes to 2-fluoro-5-(pentafluoroethoxy)pyridine

Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized method for the synthesis of substituted pyridines. nih.gov The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a Meisenheimer complex. The presence of electron-withdrawing groups on the pyridine ring and a good leaving group are crucial for the success of SNAr reactions.

Precursor Synthesis and Activation Strategies

The synthesis of this compound via an SNAr route can be envisioned through two primary disconnection approaches:

Route A: Fluorination as the final step. This would involve the synthesis of a precursor such as 2-chloro-5-(pentafluoroethoxy)pyridine. The pentafluoroethoxy group would first be introduced onto a 2-chloro-5-halopyridine or 2-chloro-5-nitropyridine (B43025) substrate via an SNAr reaction with a pentafluoroethoxide source. The final step would be a halogen exchange (Halex) reaction to replace the chlorine at the 2-position with fluorine.

Route B: Introduction of the pentafluoroethoxy group as the final step. This approach would start with a 2,5-dihalopyridine, for example, 2-fluoro-5-bromopyridine or 2-chloro-5-fluoropyridine. The greater lability of the halogen at the 2- or 4-position in SNAr reactions on pyridines would allow for the selective displacement of the halogen at the 5-position by the pentafluoroethoxide nucleophile. The higher reactivity of a 2-fluoropyridine (B1216828) compared to a 2-chloropyridine (B119429) in SNAr reactions (the reaction of 2-fluoropyridine with NaOEt in EtOH is 320 times faster than that of 2-chloropyridine) suggests that a 2-fluoro-5-bromopyridine precursor would be highly effective. nih.gov

A key precursor for introducing the fluorine at the 5-position is 2-amino-5-fluoropyridine, which can be synthesized from 2-aminopyridine (B139424) through a sequence of nitration, amino acetylation, nitro group reduction, diazotization, a Schiemann reaction, and finally hydrolysis. google.com Another relevant precursor is 5-fluoro-2-hydroxypyridine, which can be synthesized from 5-fluoro-2-methoxypyridine. chemicalbook.com

Activation of the pyridine ring is crucial for facilitating the SNAr reaction. The inherent electron-withdrawing nature of the pyridine nitrogen activates the 2- and 4-positions. Additional electron-withdrawing groups, such as a nitro group, can further enhance the reactivity of the ring towards nucleophilic attack.

Optimization of Reaction Conditions for SNAr Processes

The efficiency of SNAr reactions is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of solvent, base, temperature, and the nature of the nucleophile and leaving group.

| Parameter | Conditions | Rationale |

| Solvent | Aprotic polar solvents such as DMSO, DMF, or NMP | These solvents are effective at solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the anion. |

| Base | Inorganic bases like K2CO3, Cs2CO3, or NaH | Used to generate the nucleophilic alkoxide from the corresponding alcohol (pentafluoroethanol) in situ. |

| Temperature | Typically elevated temperatures (50-150 °C) | Often required to overcome the activation energy of the reaction, although milder conditions are possible with highly activated substrates. |

| Nucleophile | Pre-formed alkali metal pentafluoroethoxide or generated in situ | The reactivity of the nucleophile is critical. The choice of counter-ion (e.g., Na+, K+, Cs+) can influence the reaction rate. |

| Leaving Group | F > Cl > Br > I | For SNAr reactions, fluoride is generally the best leaving group due to the high electronegativity which polarizes the C-F bond, making the carbon more susceptible to nucleophilic attack. |

Interactive Data Table: General SNAr Reaction Conditions

| Parameter | Conditions | Rationale |

|---|---|---|

| Solvent | Aprotic polar solvents (DMSO, DMF, NMP) | Effectively solvates the cation, enhancing nucleophile reactivity. |

| Base | Inorganic bases (K2CO3, Cs2CO3, NaH) | Generates the nucleophilic alkoxide in situ. |

| Temperature | Elevated (50-150 °C) | Overcomes the reaction's activation energy. |

| Nucleophile | Pre-formed alkali metal alkoxide or generated in situ | Choice of counter-ion can affect reaction rate. |

| Leaving Group | F > Cl > Br > I | Fluoride is often the best leaving group in SNAr due to bond polarization. |

Mechanistic Insights into SNAr Pathways for Perfluoroalkoxylation

The SNAr reaction for the perfluoroalkoxylation of a pyridine ring is believed to proceed through a classical two-step addition-elimination mechanism.

Nucleophilic Attack: The pentafluoroethoxide anion (-OCF2CF3) attacks the electron-deficient carbon atom at the 5-position of the pyridine ring, which bears a suitable leaving group (e.g., a halogen). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyridine ring and is stabilized by the electron-withdrawing nitrogen atom.

Leaving Group Departure: In the second, typically faster step, the leaving group is eliminated from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the final product, this compound.

Recent studies have also explored concerted SNAr (cSNAr) mechanisms, where the bond formation and bond breaking occur in a single step. nih.gov However, for highly activated systems like halopyridines, the stepwise mechanism involving a Meisenheimer intermediate is generally considered to be the predominant pathway. nih.gov

Transition-Metal-Catalyzed Coupling Reactions for Pyridine Functionalization

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. For the functionalization of pyridine rings, these methods provide a powerful platform to introduce a wide array of substituents.

The Suzuki-Miyaura coupling is a cornerstone of cross-coupling chemistry, renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids and their derivatives. The application of this methodology to the synthesis of this compound would likely involve the coupling of a pre-functionalized pyridine derivative with a suitable boronic acid or ester.

A plausible synthetic approach would involve the Suzuki-Miyaura coupling of a halogenated 2-fluoropyridine with a boronic acid or boronate ester bearing the pentafluoroethoxy group. Specifically, the reaction would couple a compound such as 2-fluoro-5-bromopyridine with a hypothetical (pentafluoroethoxy)phenylboronic acid or a more direct 5-(pentafluoroethoxy)pyridin-2-ylboronic acid. However, the synthesis of such pentafluoroethoxy-substituted boronic acids is not widely documented and would represent a key synthetic challenge in itself.

Alternatively, a convergent synthesis could be envisioned where a boronic acid derivative of 2-fluoropyridine is coupled with a precursor containing the pentafluoroethoxy moiety. For instance, the synthesis of 2-fluoro-5-methylphenylboronic acid is documented, and similar strategies could potentially be adapted. The general approach for synthesizing arylboronic acids often involves the reaction of an organometallic species, such as a Grignard or organolithium reagent, with a trialkyl borate.

A hypothetical reaction scheme based on a Suzuki-Miyaura coupling is presented below:

Table 1: Proposed Suzuki-Miyaura Coupling for this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| 2-fluoro-5-bromopyridine | (pentafluoroethoxy)arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | This compound |

It is important to note that the efficiency of such coupling reactions can be highly dependent on the choice of catalyst, ligand, base, and solvent system, especially when dealing with electron-deficient heterocyclic substrates.

Beyond the Suzuki-Miyaura coupling, other cross-coupling reactions could be employed for the introduction of the pentafluoroethoxy group. The Buchwald-Hartwig amination, which has been extended to C-O bond formation, presents a viable alternative. This reaction would involve the palladium-catalyzed coupling of a 2-fluoro-5-halopyridine with a source of the pentafluoroethoxy group, such as a pentafluoroethoxide salt. The success of this approach would hinge on overcoming the challenges associated with the nucleophilicity of the pentafluoroethoxide and the reactivity of the fluorinated pyridine substrate.

Another potential strategy is nucleophilic aromatic substitution (SNAr). The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic displacement. However, for the synthesis of the target compound, this inherent reactivity would need to be carefully managed to avoid unwanted side reactions. A more plausible SNAr approach would be the reaction of a more activated precursor, such as 2-fluoro-5-nitropyridine, with a pentafluoroethoxide source, followed by reduction of the nitro group. The reaction of 2-fluoropyridine with sodium ethoxide is reported to be significantly faster than that of 2-chloropyridine, suggesting that a fluoro-substituted pyridine would be a reactive substrate for SNAr. nih.gov

Emerging Radical Perfluoroalkoxylation Methodologies

In recent years, radical-based methods for the introduction of perfluoroalkyl and perfluoroalkoxy groups have gained significant traction. These approaches often proceed under mild conditions and can offer complementary reactivity to traditional transition-metal-catalyzed methods.

Table 2: Conceptual Application of Ngai-Type Reagents

| Substrate | Reagent | Initiation | Potential Product |

|---|

The regioselectivity of the radical addition to the 2-fluoropyridine ring would be a critical factor to control in this approach.

Photoredox catalysis has emerged as a powerful tool for the formation of challenging chemical bonds under mild conditions. In the context of perfluoroalkyl ether synthesis, photoredox catalysis can facilitate the generation of perfluoroalkoxy radicals from suitable precursors, which can then engage in C-O bond-forming reactions. For the synthesis of this compound, a photoredox-catalyzed approach could involve the reaction of a 2-fluoropyridine derivative with a source of the pentafluoroethoxy radical.

Recent studies have demonstrated the use of photoredox catalysis for the direct C-H perfluoroalkoxylation of arenes and heteroarenes. This strategy would be highly attractive as it could potentially bypass the need for pre-functionalization of the pyridine ring. The reaction would likely involve the generation of a pentafluoroethoxy radical, which then adds to the electron-deficient 2-fluoropyridine ring. The regioselectivity of this addition would be a key aspect to investigate and control.

Process Optimization and Scale-Up Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a larger, industrial-scale process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. For the synthesis of a highly fluorinated and specialized molecule like this compound, these considerations are particularly crucial.

Key Optimization Parameters:

Catalyst Loading and Cost: For transition-metal-catalyzed reactions, minimizing the loading of the expensive palladium catalyst is a primary goal. This can be achieved through the use of highly active ligands, optimization of reaction conditions (temperature, concentration, reaction time), and exploring the potential for catalyst recycling.

Reagent Stoichiometry and Atom Economy: The ideal synthesis should utilize reagents in stoichiometric amounts to maximize atom economy and minimize waste. The use of expensive or hazardous reagents should be minimized.

Solvent Selection and Work-up Procedures: Solvents should be chosen based on their efficacy, safety, environmental impact, and ease of removal and recovery. The work-up procedure should be simple and scalable, avoiding complex chromatographic separations where possible.

Thermal Safety and Reaction Monitoring: Exothermic reactions need to be carefully controlled, especially on a large scale. Real-time reaction monitoring using techniques such as in-situ IR or NMR can provide valuable information for process control and safety.

Purification: The final product must meet stringent purity specifications. The development of a robust and scalable purification method, such as crystallization or distillation, is essential.

Scale-Up Challenges:

Mass and Heat Transfer: As the reaction scale increases, mass and heat transfer can become limiting factors. Efficient stirring and temperature control are critical to maintain consistent reaction conditions and prevent runaway reactions.

Handling of Hazardous Reagents: The synthesis may involve the use of pyrophoric, corrosive, or toxic reagents, which require specialized handling procedures and equipment on a large scale.

Fluorine Chemistry Considerations: Reactions involving fluorinated compounds can present unique challenges, such as the corrosive nature of fluoride ions and the potential for unexpected reactivity. The choice of reactor materials and the implementation of appropriate safety measures are paramount.

By systematically addressing these optimization and scale-up considerations, a practical and robust process for the synthesis of this compound can be developed.

Control of Temperature and Solvent Effects for Enhanced Selectivity

The introduction of the pentafluoroethoxy group onto the pyridinol intermediate is a critical step where temperature and solvent play a pivotal role in dictating the reaction's success and selectivity. The reaction likely proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-fluoro-5-hydroxypyridine, after deprotonation to form a pyridinolate anion, attacks a pentafluoroethylating agent.

Temperature Control:

The reaction temperature must be meticulously controlled to balance the rate of reaction with the stability of the reactants and products.

Low Temperatures (-78 °C to 0 °C): Initiating the reaction at low temperatures is often crucial, particularly during the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, potassium tert-butoxide). This helps to prevent side reactions and degradation of the starting material. The subsequent addition of the pentafluoroethylating agent at these temperatures can also enhance selectivity by minimizing undesired secondary reactions.

Moderate Temperatures (Room Temperature to 60 °C): Gradually warming the reaction mixture to ambient or slightly elevated temperatures is typically required to drive the etherification to completion. The optimal temperature will depend on the specific base and solvent system employed, as well as the reactivity of the pentafluoroethylating agent.

Solvent Effects:

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often preferred for this type of nucleophilic substitution. These solvents effectively solvate the cation of the base, thereby increasing the nucleophilicity of the pyridinolate anion. This can lead to higher reaction rates and yields.

Ethereal Solvents: Tetrahydrofuran (THF) and 1,4-dioxane (B91453) are also viable options. While generally less polar than the aforementioned aprotic solvents, they are good at solvating the reagents and are often used in conjunction with strong bases.

The interplay between temperature and solvent is crucial. For instance, a highly polar solvent like DMF might allow the reaction to proceed at a lower temperature compared to a less polar solvent like THF. The selection of the optimal conditions would require empirical investigation to maximize the yield of this compound while minimizing the formation of byproducts.

| Parameter | Condition | Rationale |

| Deprotonation Temperature | -78 °C to 0 °C | Minimizes side reactions and degradation of the pyridinol. |

| Etherification Temperature | Room Temperature to 60 °C | Drives the reaction to completion. |

| Solvent | DMF, DMSO, NMP, THF | Enhances nucleophilicity of the pyridinolate anion. |

Purification Strategies for High-Purity Product Isolation

The isolation of high-purity this compound from the reaction mixture is essential. The purification strategy will depend on the physical properties of the product and the nature of the impurities present. A multi-step purification process is often necessary.

Initial Work-up:

Following the completion of the reaction, a standard aqueous work-up is typically performed to remove inorganic salts and highly polar impurities. This involves quenching the reaction with water or a mild acid, followed by extraction of the product into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

Chromatographic Purification:

Column chromatography is a powerful technique for separating the desired product from unreacted starting materials and byproducts with similar polarities.

Stationary Phase: Silica gel is the most common stationary phase for the purification of moderately polar organic compounds.

Mobile Phase: A mixture of non-polar and polar solvents, such as a gradient of ethyl acetate in hexanes, is typically used as the eluent. The optimal solvent system would be determined by thin-layer chromatography (TLC) analysis to achieve good separation between the product and impurities.

Distillation:

If the product is a liquid with a suitable boiling point and is thermally stable, distillation can be an effective method for purification, particularly on a larger scale.

Fractional Distillation under Reduced Pressure: This technique is employed to separate liquids with close boiling points or to distill high-boiling compounds at lower temperatures to prevent decomposition. Given the likely high boiling point of this compound, vacuum distillation would be the preferred method.

The choice between chromatography and distillation, or a combination of both, will depend on the scale of the synthesis and the specific impurity profile of the crude product. The purity of the final product should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Purification Step | Technique | Purpose |

| 1. Work-up | Liquid-liquid extraction | Removal of inorganic salts and polar impurities. |

| 2. Chromatography | Column chromatography (Silica gel) | Separation from starting materials and byproducts. |

| 3. Distillation | Fractional distillation under reduced pressure | Final purification of liquid product. |

Chemical Reactivity and Transformation of 2 Fluoro 5 Pentafluoroethoxy Pyridine

Reactivity Profiles of the Fluorine Atom at Position 2

The fluorine atom at the C-2 position is the most reactive site on the molecule for nucleophilic substitution. Its high electronegativity makes it an excellent leaving group in the context of the electron-poor pyridine (B92270) ring.

The C-2 fluorine is highly susceptible to displacement by a wide array of nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of various functionalities. Nucleophilic aromatic substitution (SNAr) reactions with 2-fluoropyridines are well-established and are known to be significantly faster than with their 2-chloro counterparts; for instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide is 320 times faster than that of 2-chloropyridine (B119429). nih.govresearchgate.netacs.org This enhanced reactivity allows for substitutions to occur under milder conditions. nih.govacs.org Common nucleophiles used in these transformations include alkoxides, amines, and thiols, leading to the formation of new C-O, C-N, and C-S bonds, respectively.

Table 1: Examples of Nucleophilic Displacement Reactions at C-2

| Nucleophile Class | Reagent Example | Product Structure |

|---|---|---|

| Oxygen Nucleophile | Sodium Methoxide (NaOMe) | 2-methoxy-5-(pentafluoroethoxy)pyridine |

| Nitrogen Nucleophile | Ammonia (NH₃) | 2-amino-5-(pentafluoroethoxy)pyridine |

The pentafluoroethoxy group at the C-5 position significantly influences the regioselectivity of nucleophilic attack. As a powerful electron-withdrawing group, it further activates the pyridine ring for SNAr, particularly at the C-2 and C-6 positions (ortho and para to the ring nitrogen). However, the steric bulk of the pentafluoroethoxy group can hinder the approach of nucleophiles to the adjacent C-6 position. Consequently, nucleophilic attack occurs preferentially at the less sterically encumbered and electronically activated C-2 position. Research on substituted pyridines confirms that steric hindrance can play a crucial role in directing reaction outcomes. nih.gov

Influence of the Pentafluoroethoxy Group on Pyridine Ring Reactivity

The pentafluoroethoxy group exerts a strong electron-withdrawing inductive effect, which significantly deactivates the pyridine ring towards electrophilic aromatic substitution (EAS). pharmaguideline.comwikipedia.org Pyridine itself is already less reactive than benzene (B151609) in EAS reactions due to the electronegative nitrogen atom, and this deactivation is amplified by the presence of the -OCF₂CF₃ group. pharmaguideline.comwikipedia.orgnih.govnih.gov

Conversely, this electron-withdrawing nature greatly enhances the ring's susceptibility to nucleophilic aromatic substitution (SNAr). pharmaguideline.com Studies on substituted pyridines show that electron-withdrawing groups increase the rate of nucleophilic substitution. researchgate.netnih.gov The combined effects of the ring nitrogen and the C-5 pentafluoroethoxy group render the C-2 and C-6 positions highly electrophilic and ripe for nucleophilic attack.

The considerable size of the pentafluoroethoxy group introduces steric hindrance that can influence the regioselectivity of chemical reactions. researchgate.net This steric bulk can impede access to the neighboring C-4 and C-6 positions. In the case of nucleophilic substitution, while both the C-2 and C-6 positions are electronically activated, the steric shielding around the C-6 position makes the C-2 fluorine the more favorable site for substitution, leading to high regioselectivity in product formation. researchgate.net Thermodynamic studies on substituted pyridine complexes have demonstrated that steric effects can significantly lower formation constants for reactions at hindered positions. rsc.org

Functional Group Interconversions Involving the Pyridine Nitrogen

Despite the presence of electron-withdrawing groups, the lone pair of electrons on the pyridine nitrogen atom remains available for reaction, allowing for several key transformations. wikipedia.orggcwgandhinagar.com

Protonation: As a base, the pyridine nitrogen can react with acids to form crystalline, often hygroscopic, pyridinium (B92312) salts. pharmaguideline.comgcwgandhinagar.com

N-Alkylation: The nitrogen atom can act as a nucleophile, reacting with alkylating agents like alkyl halides to form quaternary N-alkylpyridinium salts. wikipedia.orggcwgandhinagar.com

N-Oxidation: The electron-rich nitrogen atom is susceptible to oxidation by peracids, such as m-CPBA (meta-chloroperoxybenzoic acid), to yield the corresponding pyridine N-oxide. pharmaguideline.comwikipedia.org This transformation alters the electronic properties of the ring and can be used to facilitate other substitutions.

Table 2: Typical Reactions at the Pyridine Nitrogen

| Reaction Type | Reagent Example | Product Name |

|---|---|---|

| Protonation | Hydrochloric Acid (HCl) | 2-fluoro-5-(pentafluoroethoxy)pyridinium chloride |

| N-Alkylation | Methyl Iodide (CH₃I) | 1-methyl-2-fluoro-5-(pentafluoroethoxy)pyridinium iodide |

Catalytic Transformations of 2-fluoro-5-(pentafluoroethoxy)pyridine

The electron-deficient nature of the pyridine ring in this compound suggests its potential participation in various catalytic transformations, primarily driven by the activation of C-F and C-H bonds, as well as cross-coupling reactions.

One of the most probable catalytic transformations for this compound is nucleophilic aromatic substitution (SNAr) . The fluorine atom at the 2-position is a good leaving group, and its departure is facilitated by the strong electron-withdrawing effect of the pentafluoroethoxy group, which stabilizes the intermediate Meisenheimer complex. While many SNAr reactions can proceed without a catalyst, catalytic variants have been developed to enhance reaction rates and expand the scope of nucleophiles. For instance, transition-metal catalysts can be employed to activate the C-F bond or the nucleophile. researchgate.net

Cross-coupling reactions , such as Suzuki, Stille, and Buchwald-Hartwig aminations, are also plausible catalytic transformations. These reactions typically involve a palladium, nickel, or copper catalyst and would likely target the C-F bond at the 2-position for oxidative addition. The strong electron-withdrawing nature of the pentafluoroethoxy group would make the 2-position highly electrophilic and thus more susceptible to oxidative addition by a low-valent metal catalyst.

Furthermore, C-H functionalization represents another avenue for the catalytic transformation of this compound. While the pyridine ring is generally electron-deficient, transition metal-catalyzed C-H activation could potentially occur at the remaining C-H bonds (positions 3, 4, and 6), with the regioselectivity being influenced by the directing effects of the existing substituents and the nature of the catalyst. nih.gov

Below is a table summarizing potential catalytic transformations for this compound based on analogous compounds.

| Transformation | Catalyst/Reagents | Expected Product |

| Nucleophilic Aromatic Substitution (SNAr) | Base, Nucleophile (e.g., R-OH, R-NH2, R-SH) | 2-substituted-5-(pentafluoroethoxy)pyridine |

| Suzuki Coupling | Pd catalyst, Base, Arylboronic acid | 2-aryl-5-(pentafluoroethoxy)pyridine |

| Stille Coupling | Pd catalyst, Organostannane | 2-organo-5-(pentafluoroethoxy)pyridine |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | 2-amino-5-(pentafluoroethoxy)pyridine |

| C-H Arylation | Pd catalyst, Aryl halide | Arylated-2-fluoro-5-(pentafluoroethoxy)pyridine |

Reaction Mechanisms Governing the Reactivity of this compound

The reactivity of this compound is primarily governed by mechanisms that accommodate the electronic effects of its substituents.

The mechanism for nucleophilic aromatic substitution (SNAr) is expected to be a two-step process. In the first step, a nucleophile attacks the carbon atom at the 2-position, which is highly electrophilic due to the electronegativity of the adjacent nitrogen atom and the fluorine substituent, as well as the strong electron-withdrawing resonance and inductive effects of the 5-(pentafluoroethoxy) group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and is particularly stabilized by the electron-withdrawing group at the 5-position. The second step involves the departure of the fluoride (B91410) leaving group, restoring the aromaticity of the pyridine ring to yield the substituted product. The formation of the Meisenheimer complex is often the rate-determining step. rsc.orgresearchgate.net

For palladium-catalyzed cross-coupling reactions , the generally accepted mechanism involves a catalytic cycle. The cycle typically begins with the oxidative addition of the C-F bond of this compound to a low-valent palladium(0) complex to form a palladium(II) intermediate. This is followed by transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling). The final step is reductive elimination from the resulting palladium(II) complex to form the C-C or C-N bond of the product and regenerate the palladium(0) catalyst. nih.gov The electron-withdrawing pentafluoroethoxy group would likely accelerate the initial oxidative addition step.

The mechanism of catalytic C-H functionalization can be more varied and complex, depending on the specific reaction and catalyst. Common mechanisms include concerted metalation-deprotonation, oxidative addition, or electrophilic aromatic substitution pathways. The regioselectivity of C-H activation on the this compound ring would be a key aspect, influenced by the electronic and steric properties of both the substrate and the catalyst. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Fluoro 5 Pentafluoroethoxy Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Electronic Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of 2-fluoro-5-(pentafluoroethoxy)pyridine in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, one can map the complete atomic connectivity and gain insights into the electronic environment of each atom.

The presence of hydrogen, carbon, and fluorine atoms in the molecule allows for a multi-faceted NMR analysis. Each nucleus provides a unique piece of the structural puzzle.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine (B92270) ring. The electron-withdrawing nature of the fluorine atom at the C2 position and the pentafluoroethoxy group at the C5 position significantly influences the chemical shifts of these protons, typically shifting them downfield compared to unsubstituted pyridine. The proton at the C6 position, being adjacent to the nitrogen and the C5 substituent, would likely appear as the most downfield signal. The signals would exhibit characteristic splitting patterns (multiplicity) due to spin-spin coupling with adjacent protons and through-space or through-bond coupling with the fluorine atoms.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, seven distinct carbon signals are anticipated: five for the pyridine ring and two for the pentafluoroethoxy group. The carbon atoms directly bonded to fluorine (C2, and the two carbons of the ethoxy group) will appear as doublets or triplets due to ¹JCF and ²JCF coupling, respectively. The magnitude of these coupling constants is highly informative. fluorine1.ru For instance, the direct C-F coupling (¹JCF) on the pyridine ring is typically very large. fluorine1.ru The chemical shifts are heavily influenced by the electronegative substituents.

¹⁹F NMR Spectroscopy: Due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is particularly informative for fluorinated compounds. thermofisher.comazom.com Three distinct fluorine environments are expected for this molecule: one for the fluorine on the pyridine ring (F2), one for the -CF₂- group, and one for the -CF₃ group. The chemical shifts for these fluorines are highly characteristic. azom.com The fluorine at the C2 position would show coupling to the adjacent proton at C3. The pentafluoroethoxy group would display a characteristic A₂X₃ system, where the -CF₂- signal appears as a quartet due to coupling with the -CF₃ group, and the -CF₃ signal appears as a triplet due to coupling with the -CF₂- group. thermofisher.com

Table 4.1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | H-3 | 7.2 - 7.5 | ddd | ³J(H3-H4), ⁴J(H3-H6), ³J(H3-F2) |

| ¹H | H-4 | 7.8 - 8.1 | ddd | ³J(H4-H3), ⁴J(H4-F2), ⁵J(H4-F)ethoxy |

| ¹H | H-6 | 8.2 - 8.5 | d | ⁴J(H6-H3), ⁵J(H6-F2) |

| ¹³C | C-2 | 160 - 165 | d | ¹J(C2-F2) ≈ 230-250 |

| ¹³C | C-3 | 110 - 115 | d | ²J(C3-F2) ≈ 20-30 |

| ¹³C | C-4 | 140 - 145 | s | |

| ¹³C | C-5 | 145 - 150 | t | ³J(C5-F)ethoxy ≈ 2-5 |

| ¹³C | C-6 | 148 - 153 | d | ³J(C6-F2) ≈ 3-7 |

| ¹³C | -OC F₂CF₃ | 115 - 120 | tq | ¹J(C-F) ≈ 250-280, ²J(C-F) ≈ 30-40 |

| ¹³C | -OCF₂C F₃ | 118 - 123 | qt | ¹J(C-F) ≈ 270-290, ²J(C-F) ≈ 35-45 |

| ¹⁹F | F-2 | -70 to -90 | m | |

| ¹⁹F | -OCF₂ CF₃ | -80 to -90 | q | ³J(F-F) ≈ 5-10 |

| ¹⁹F | -OCF₂CF₃ | -85 to -95 | t | ³J(F-F) ≈ 5-10 |

Note: These are predicted values based on known substituent effects on pyridine and fluorinated ethers. Actual experimental values may vary.

While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the complex structure and assigning all signals unambiguously.

COSY ({¹H-¹H} Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, confirming the connectivity of the protons on the pyridine ring (H3-H4-H6).

HSQC ({¹H-¹³C} Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. This allows for the definitive assignment of the protonated carbons (C3, C4, C6) of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of nuclei, which can be useful for conformational analysis, particularly regarding the orientation of the pentafluoroethoxy group relative to the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

The chemical formula of the compound is C₇H₃F₆NO. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of this elemental composition.

Under electron ionization (EI) conditions, the molecule is expected to undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and key fragment ions would likely result from the cleavage of the ether bond and fragmentation within the fluoroalkoxy side chain.

Table 4.2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass/charge) | Proposed Fragment | Description of Loss |

| 243.01 | [C₇H₃F₆NO]⁺ | Molecular Ion (M⁺) |

| 124.02 | [C₅H₃FNO]⁺ | Loss of ·CF₂CF₃ radical |

| 119.00 | [C₂F₅]⁺ | Pentafluoroethyl cation |

| 95.02 | [C₅H₄FN]⁺ | Fragment from cleavage of C-O bond |

| 69.00 | [CF₃]⁺ | Trifluoromethyl cation |

Note: The m/z values are calculated based on the most abundant isotopes and represent plausible fragmentation pathways.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of the molecule's functional groups.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong absorption bands corresponding to the C-F bonds. The numerous C-F stretching vibrations of the pentafluoroethoxy group and the C-F bond on the pyridine ring typically appear in the 1000-1350 cm⁻¹ region. benthamopen.com Other key absorptions would include the C-O-C stretching of the ether linkage (around 1050-1250 cm⁻¹) and the characteristic aromatic C=C and C=N ring stretching vibrations of the pyridine moiety (typically in the 1400-1600 cm⁻¹ range).

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C-F bonds are strong IR absorbers, aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, which can be useful for confirming the integrity of the pyridine ring.

Table 4.3: Predicted Key Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3050 - 3150 | IR, Raman |

| Aromatic C=C / C=N Stretch | 1400 - 1600 | IR, Raman |

| C-F Stretch (Aryl & Alkyl) | 1000 - 1350 | Strong in IR |

| C-O-C Asymmetric Stretch | 1200 - 1250 | Strong in IR |

| C-O-C Symmetric Stretch | 1050 - 1150 | IR, Raman |

| Pyridine Ring Breathing Modes | 990 - 1050 | Strong in Raman |

X-ray Diffraction Analysis for Solid-State Structure and Molecular Packing

Should this compound be obtained in a crystalline form, single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles.

Furthermore, X-ray analysis reveals how the molecules pack together in the crystal lattice. For fluorinated aromatic compounds, intermolecular interactions such as π-π stacking of the pyridine rings and halogen bonding (involving fluorine atoms) are of significant interest as they dictate the material's bulk properties. acs.orgfigshare.com Analysis of the crystal packing of various fluorinated pyridines has shown a dependence on the degree of fluorination, with packing motifs shifting between herringbone and parallel arrangements. acs.orgfigshare.com While no specific crystal structure for the title compound has been reported, this technique remains the gold standard for solid-state structural elucidation.

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of synthesized this compound and for separating it from any impurities, such as starting materials or reaction byproducts.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable method for purity analysis. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) coupled with a Flame Ionization Detector (FID) would provide quantitative information on the percentage purity. Coupling the GC to a Mass Spectrometer (GC-MS) would allow for the identification of any impurity peaks based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity determination. researchgate.net A reversed-phase method, likely using a C18 stationary phase with a mobile phase gradient of acetonitrile (B52724) and water, would be effective for separating the target compound from more polar or less polar impurities. Detection using a UV detector, set to a wavelength where the pyridine ring absorbs (e.g., ~260 nm), would allow for quantification of the main peak area relative to any impurity peaks.

Computational and Theoretical Investigations of 2 Fluoro 5 Pentafluoroethoxy Pyridine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the molecular geometry and electronic properties of organic molecules like 2-fluoro-5-(pentafluoroethoxy)pyridine. By solving the Kohn-Sham equations, DFT can determine the ground-state electron density and, from that, derive various molecular properties.

DFT calculations for this compound would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. This process yields precise information about bond lengths, bond angles, and dihedral angles. For instance, in related fluorinated pyridines, DFT calculations have shown that the introduction of fluorine atoms can lead to a shortening of the adjacent C-N bonds within the pyridine (B92270) ring. researchgate.net The electronic properties, such as the dipole moment and the distribution of atomic charges, are also obtained from these calculations, providing insight into the molecule's polarity and intermolecular interactions.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value |

| Dipole Moment | 3.5 - 4.5 D |

| C-F Bond Length (Pyridine) | ~1.34 Å |

| C-O Bond Length | ~1.37 Å |

| N-C-F Bond Angle | ~118° |

Analysis of Electrostatic Potential Surfaces (ESP)

The electrostatic potential (ESP) surface is a valuable tool for understanding the charge distribution of a molecule and predicting its non-covalent interactions. The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the ESP surface would be expected to show a region of significant negative potential around the nitrogen atom of the pyridine ring, a common feature in pyridines due to the lone pair of electrons on the nitrogen. researchgate.netnih.gov Conversely, the hydrogen atoms of the pyridine ring and the area around the highly electronegative fluorine atoms of the pentafluoroethoxy group would likely exhibit a positive electrostatic potential. researchgate.netnih.gov This distribution of charge is critical in determining how the molecule interacts with other molecules, such as receptors or solvents.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net

In the case of this compound, the HOMO is likely to be located primarily on the pyridine ring, which is a common characteristic of pyridine derivatives. The LUMO, on the other hand, would also be expected to be distributed over the aromatic system. The presence of the electron-withdrawing fluorine atoms and the pentafluoroethoxy group is anticipated to lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Illustrative Frontier Molecular Orbital Energies for Fluorinated Pyridines

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.8 | -0.5 | 6.3 |

| 2-Fluoropyridine (B1216828) | -7.1 | -0.8 | 6.3 |

| This compound (Estimated) | -7.5 to -8.0 | -1.0 to -1.5 | 6.0 to 7.0 |

Note: The values for pyridine and 2-fluoropyridine are typical literature values. The values for this compound are estimations based on the expected electronic effects of the substituents.

Conformational Analysis and Energy Landscapes of the Pentafluoroethoxy Moiety

Computational methods, such as potential energy surface (PES) scans, can be employed to explore the conformational landscape of the pentafluoroethoxy moiety. By systematically rotating the dihedral angles associated with the C-O and C-C bonds of the ethoxy chain and calculating the energy at each step, a detailed energy landscape can be constructed. This analysis would reveal the most stable conformations (local minima) and the transition states (saddle points) connecting them. It is generally expected that conformations that minimize steric hindrance between the bulky pentafluoroethoxy group and the pyridine ring will be energetically favored.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Fluorinated Heterocycles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. chemrevlett.com These models are built by finding a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined activity or property.

For a series of fluorinated heterocycles, including derivatives of this compound, a QSAR model could be developed to predict, for example, their herbicidal or pharmaceutical activity. nih.govchemrevlett.com The process would involve:

Data Collection: Gathering a dataset of compounds with known activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to create a model that correlates the descriptors with the activity.

Validation: Rigorously validating the model to ensure its predictive power.

Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Reaction Pathway Studies and Transition State Analysis for Key Transformations

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by mapping out the potential energy surface of the reaction pathway. This involves identifying the structures of the reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For this compound, theoretical studies could investigate key transformations such as nucleophilic aromatic substitution (SNAr) reactions, which are common for electron-deficient fluorinated pyridines. acs.orgnih.gov By calculating the energies of the species involved in the reaction, researchers can determine the most likely reaction mechanism and predict the regioselectivity of the reaction. For instance, calculations could confirm whether a nucleophile would preferentially attack at the carbon atom bearing the fluorine or at another position on the pyridine ring.

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of the molecule and its interactions with its environment, such as a solvent or a biological macromolecule.

An MD simulation of this compound in a solvent like water could provide insights into its solvation properties and how it interacts with surrounding water molecules. If the molecule is a potential drug candidate, MD simulations of its complex with a target protein could be used to assess the stability of the binding and identify the key interactions that contribute to its affinity. These simulations offer a dynamic picture that complements the static information obtained from methods like DFT.

Role As a Synthetic Intermediate in Complex Chemical Synthesis

Building Block for Specialty Fluorinated Organic Compounds

The structure of 2-fluoro-5-(pentafluoroethoxy)pyridine makes it a valuable precursor for a variety of specialty fluorinated organic compounds. The presence of both a reactive fluoro substituent on the pyridine (B92270) ring and a stable pentafluoroethoxy group provides two distinct points for molecular elaboration.

The fluorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a hallmark of many fluorinated heterocyclic compounds. ontosight.ainih.gov The electron-withdrawing nature of the pyridine nitrogen and the additional activation provided by the pentafluoroethoxy group at the 5-position enhance the electrophilicity of the C-2 carbon, making it a prime site for reaction with a wide range of nucleophiles. This allows for the introduction of diverse functionalities, including amines, alkoxides, and thiolates, leading to the synthesis of highly substituted pyridine derivatives.

The pentafluoroethoxy group (-OCF2CF3), in contrast, is generally considered to be chemically robust and metabolically stable. Its primary contribution is to impart unique properties to the final molecule, such as increased lipophilicity, thermal stability, and altered electronic characteristics. sigmaaldrich.com Therefore, this compound serves as an effective vehicle for introducing the pentafluoroethoxy moiety into more complex molecular architectures.

The table below illustrates the potential of fluorinated pyridines as building blocks by showcasing reactions of analogous compounds.

| Precursor | Reagent | Product | Reaction Type |

| 2-Fluoro-5-(trifluoromethyl)pyridine | Various Nucleophiles | 2-Substituted-5-(trifluoromethyl)pyridines | Nucleophilic Aromatic Substitution ontosight.ai |

| 5-Bromo-2-fluoropyridine | 4-Fluorophenylboronic acid | 2-Fluoro-5-(4-fluorophenyl)pyridine | Suzuki Coupling nih.gov |

| 2-Fluoropyridine (B1216828) | Diethylamine | 2-(Diethylamino)pyridine | Photochemical Nucleophilic Substitution psu.edu |

Precursor in the Synthesis of Fluorinated Heterocyclic Scaffolds

The reactivity of this compound positions it as a key starting material for the construction of more complex fluorinated heterocyclic scaffolds. The initial SNAr reaction at the 2-position can be the first step in a sequence of reactions to build fused ring systems. For instance, reaction with a bifunctional nucleophile could be followed by an intramolecular cyclization to construct bicyclic or polycyclic heterocyclic systems.

The development of novel fluorinated heterocyclic drugs is an active area of research, with many FDA-approved drugs containing such moieties. mdpi.com The incorporation of fluorine can lead to improved metabolic stability and bioavailability. The pentafluoroethoxy group, in particular, can serve as a lipophilic and metabolically stable alternative to other substituents. The synthesis of complex heterocyclic structures from fluorinated pyridine precursors is a well-established strategy in medicinal chemistry. mdpi.comresearchgate.net

Incorporation into Advanced Materials and Specialty Chemicals (Focus on chemical structure, not application)

From a structural perspective, the incorporation of the this compound unit into larger molecules for advanced materials is highly plausible. The high electronegativity and low polarizability of the fluorine atoms in the pentafluoroethoxy group can lead to materials with low surface energy and unique electronic properties.

The pyridine nitrogen offers a site for coordination to metal centers, suggesting the potential for creating novel metal-organic frameworks (MOFs) or coordination polymers. The rigid and planar nature of the pyridine ring can act as a structural linker, while the bulky and highly fluorinated pentafluoroethoxy group would likely influence the packing and intermolecular interactions within the solid-state structure. The general utility of fluorinated building blocks in materials science is well-recognized, contributing to enhanced thermal stability and chemical resistance. sigmaaldrich.com

Strategic Use in Diversifying Chemical Libraries

In the context of drug discovery and agrochemical research, the generation of diverse chemical libraries is crucial for identifying new lead compounds. This compound is an ideal scaffold for library diversification. The predictable reactivity of the 2-fluoro position allows for the parallel synthesis of a wide array of derivatives by treating the starting material with a library of different nucleophiles.

This approach enables the systematic exploration of the chemical space around the 5-(pentafluoroethoxy)pyridine core. The resulting library of compounds would possess a common structural motif but vary in the substituent at the 2-position, allowing for a systematic investigation of structure-activity relationships (SAR). The use of fluorinated building blocks is a common strategy to enhance the diversity and novelty of chemical libraries. sigmaaldrich.comossila.com

Enantioselective and Diastereoselective Synthesis Applications

While there is no specific information on the use of this compound in enantioselective or diastereoselective synthesis, its derivatives could potentially be employed in such transformations. For example, a chiral nucleophile could be introduced at the 2-position, leading to a chiral pyridine derivative. This product could then serve as a chiral ligand in asymmetric catalysis or as a chiral building block for the synthesis of enantiomerically pure target molecules.

Furthermore, if a prochiral center is introduced into a substituent at the 2-position, subsequent reactions could be directed in a diastereoselective manner, controlled by the stereochemistry of the initial chiral nucleophile. The principles of diastereoselective synthesis have been applied to other fluorinated compounds, highlighting the potential for such applications. nih.gov The synthesis of enantioenriched fluorinated piperidines from fluoropyridines demonstrates the feasibility of achieving stereocontrol in this class of compounds. nih.gov

Future Research Directions and Emerging Applications in Chemical Science for 2 Fluoro 5 Pentafluoroethoxy Pyridine

Development of Novel and Sustainable Synthetic Routes

The future industrial viability of 2-fluoro-5-(pentafluoroethoxy)pyridine hinges on the development of efficient, scalable, and environmentally benign synthetic methodologies. Current approaches to organofluorine compounds often rely on harsh reagents and conditions, but a shift towards sustainable practices is transforming the field. numberanalytics.combenthamdirect.com Future research will likely focus on catalytic methods, flow chemistry, and the use of greener solvents to minimize waste and energy consumption. numberanalytics.com

Potential synthetic strategies for investigation include:

Nucleophilic Aromatic Substitution (SNAr): A primary route could involve the reaction of a more extensively fluorinated precursor, such as pentafluoropyridine, with a pentafluoroethoxide salt. The high reactivity of perfluorinated heteroaromatics towards nucleophiles makes this a plausible, high-yield approach. nih.gov

Direct Fluorination/Alkoxylation: Another avenue involves the late-stage functionalization of a pre-formed pyridine (B92270) ring. This could entail the development of novel copper- or palladium-catalyzed methods for the direct C-H fluorination or perfluoroalkoxylation of a suitable pyridine derivative. nih.gov

Flow Chemistry: Continuous flow processes offer enhanced safety, efficiency, and scalability compared to traditional batch methods. numberanalytics.com Developing a flow-based synthesis for this compound could enable precise control over reaction parameters, leading to higher purity and yields while minimizing hazardous waste.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Synthetic Approach | Precursors | Key Reagents/Catalysts | Potential Sustainable Advantages |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Pentafluoropyridine, Pentafluoroethanol | Phase-transfer catalyst, K₂CO₃ | High atom economy, potential for recyclable solvents (e.g., ionic liquids). benthamdirect.com |

| Metal-Catalyzed Cross-Coupling | 2-fluoro-5-bromopyridine, Pentafluoroethoxide source | Palladium or Copper catalyst, specialized ligands | High selectivity, lower reaction temperatures, broader functional group tolerance. |

| Electrochemical Synthesis | 2-Fluoropyridine (B1216828), Perfluoroacyl fluoride (B91410) | Electrolytic cell, supporting electrolyte | Avoids harsh chemical oxidants/reductants, energy-efficient. numberanalytics.comnumberanalytics.com |

| Flow Chemistry Synthesis | 2,5-Dihalopyridine | Sequential nucleophilic reagents in microreactors | Improved safety and control, reduced waste, potential for in-line purification. |

Exploration of Unique Catalytic Roles and Ligand Design

The electronic properties of this compound make it an intriguing candidate for ligand design in transition-metal catalysis. The pyridine nitrogen possesses a lone pair of electrons available for coordination to a metal center. However, the presence of two strongly electron-withdrawing groups—the fluorine atom at the 2-position and the pentafluoroethoxy group at the 5-position—significantly reduces the electron density of the pyridine ring, making it a π-deficient system. mdpi.com

This electron-deficient character can be advantageous in several catalytic contexts:

Stabilization of High-Oxidation-State Metals: Electron-withdrawing ligands can stabilize electron-rich, high-oxidation-state metal intermediates, which are crucial in many catalytic cycles, such as C-H activation or oxidation reactions.

Enhanced Lewis Acidity: Coordination of this ligand to a metal center could enhance the Lewis acidity of the metal, making it a more active catalyst for reactions like Friedel-Crafts or polymerization.

Future research should involve the synthesis of transition-metal complexes (e.g., with Palladium, Rhodium, or Gold) featuring this pyridine derivative as a ligand and evaluating their catalytic activity in a range of organic transformations. nih.govacs.orgacs.org

Table 2: Comparative Electronic Properties of Pyridine-Based Ligands

| Ligand | Key Substituents | Expected Electronic Effect on Metal Center | Potential Catalytic Application |

|---|---|---|---|

| Pyridine | None | Neutral σ-donor, π-acceptor | General purpose ligand |

| 4-(Dimethylamino)pyridine | -N(CH₃)₂ (Electron-donating) | Increases electron density on metal | Nucleophilic catalysis |

| 2-Fluoropyridine | -F (Electron-withdrawing) | Decreases electron density on metal | Oxidation catalysis |

| This compound | -F, -OCF₂CF₃ (Strongly electron-withdrawing) | Strongly decreases electron density on metal | C-H functionalization, challenging cross-couplings |

Integration into Materials Science for Chemically Resistant Polymers or Solvents

Fluoropolymers are renowned for their exceptional thermal stability and chemical inertness, properties derived from the strength of the carbon-fluorine bond. daikinchemicals.com Perfluoroalkoxy alkane (PFA) polymers, in particular, offer high-temperature performance and melt-processability. wikipedia.orgargos-st.com The structure of this compound makes it an ideal monomer for creating novel fluorinated polymers.

The reactive C-F bond at the 2-position can serve as a handle for polymerization, potentially through nucleophilic aromatic substitution reactions with bis-nucleophiles. The resulting polymer would feature a poly-aromatic backbone with pendant pentafluoroethoxy groups. Such a material is projected to have several desirable properties:

High Thermal Stability: The aromatic backbone and perfluorinated side chains would contribute to a high decomposition temperature, suitable for demanding applications.

Exceptional Chemical Resistance: The high fluorine content would render the polymer resistant to a wide range of solvents, acids, and bases, similar to PTFE and PFA. swicofil.compolyfluor.nl

Low Dielectric Constant: The presence of fluorine typically lowers the dielectric constant of a polymer, making it a candidate for use in microelectronics and high-frequency communication devices.

Hydrophobicity and Oleophobicity: The perfluorinated groups would create a low-energy surface that repels both water and oils.

Beyond polymers, its stability and unique polarity suggest potential use as a specialty solvent for fluorinated systems or as a component in non-flammable hydraulic fluids and heat-transfer liquids. p2infohouse.orgsafechem.com

Table 3: Projected Properties of a Polymer Derived from this compound

| Property | Projected Performance | Rationale | Potential Application |

|---|---|---|---|

| Maximum Service Temperature | > 250 °C | Aromatic backbone and C-F bond strength. swicofil.com | Aerospace components, wire insulation |

| Chemical Resistance | Excellent | High fluorine content, shielding by -OCF₂CF₃ groups. daikinchemicals.com | Chemical processing liners, seals |

| Dielectric Constant | Low (< 2.5) | High electronegativity of fluorine reduces polarizability. | High-frequency circuit boards |

| Water Absorption | < 0.01% | Hydrophobic nature of fluorinated surfaces. | Moisture-barrier coatings |

| Solvent Compatibility | Limited to fluorinated solvents | Oleophobic and hydrophobic character. | Specialty membranes |

Investigation of Advanced Perfluorinated Systems and Their Chemical Behavior

The unique structure of this compound makes it a valuable platform for studying the fundamental chemical behavior of advanced perfluorinated systems. The interplay between the π-deficient fluoropyridine ring and the highly electronegative, sterically significant pentafluoroethoxy group can lead to unusual reactivity and intermolecular interactions.

Future investigations should probe:

Reactivity Mapping: A systematic study of its reactivity towards various nucleophiles, electrophiles, and radicals would provide a deeper understanding of how the two different fluorine-containing moieties influence each other's reactivity. The electron-deficient nature suggests a high susceptibility to nucleophilic attack, similar to other perfluoroheterocycles. nih.gov

"Fluorous" Interactions: Molecules with significant fluorinated segments can exhibit unique phase behavior, preferentially segregating into a "fluorous phase." This property can be exploited in catalyst recovery and biphasic synthesis. The pentafluoroethoxy tail of the molecule makes it a candidate for designing systems based on fluorous interactions.

Supramolecular Chemistry: The electron-deficient aromatic ring could participate in π-π stacking interactions with electron-rich aromatic systems, providing a tool for the rational design of novel co-crystals and supramolecular assemblies with tailored electronic properties.

Understanding these behaviors is critical for designing more complex functional molecules for applications ranging from liquid crystals to organic electronics.

High-Throughput Experimentation and Automation in this compound Chemistry

To accelerate the discovery and optimization of processes involving this compound, high-throughput experimentation (HTE) and automated synthesis platforms are indispensable tools. These technologies allow for the rapid screening of a vast number of experimental parameters, drastically reducing the time required for development. youtube.com

Applications of HTE in this context include:

Synthesis Optimization: Automated reactors can be used to rapidly screen hundreds of combinations of catalysts, solvents, bases, and temperatures to identify the optimal conditions for synthesizing the molecule. scienceintheclassroom.org

Catalyst Discovery: The compound, used as a ligand, can be combined with a library of metal precursors and tested in parallel for catalytic activity across multiple reaction types, quickly identifying promising new catalysts. nih.govrsc.org

Materials Formulation: Automated systems can prepare and test formulations of polymers or solvents containing varying amounts of this compound to rapidly map structure-property relationships and identify materials with desired characteristics.

By integrating HTE, researchers can more quickly unlock the potential of this versatile building block and translate fundamental discoveries into practical applications.

Table 4: Application of High-Throughput Experimentation (HTE) in this compound Research

| Research Area | HTE Application | Parameters Screened | Desired Outcome |

|---|---|---|---|

| 7.1. Synthesis | Nanomole-scale parallel synthesis | Catalysts, ligands, solvents, bases, temperatures | High-yield, sustainable synthetic route. scienceintheclassroom.org |

| 7.2. Catalysis | Parallel reaction screening | Metal precursors, substrates, additives | Identification of novel, highly active catalysts. |

| 7.3. Polymer Science | Automated polymer synthesis and characterization | Monomer ratios, initiators, polymerization conditions | Rapid discovery of new materials with target properties (e.g., thermal stability). |

| 7.4. Chemical Systems | Array-based reactivity screening | Nucleophiles, electrophiles, reaction partners | Comprehensive reactivity map for predictable design. |

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-5-(pentafluoroethoxy)pyridine?

- Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling. For example:

- NAS Approach: React 2-fluoro-5-hydroxypyridine with pentafluoroethyl iodide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Cross-Coupling: Use Suzuki-Miyaura coupling with a boronic acid derivative (e.g., pentafluoroethoxy-substituted arylboronic acid) and a halogenated pyridine precursor. Pd(PPh₃)₄ or XPhos Pd G3 are common catalysts .

- Key Considerations: Optimize reaction time, temperature, and solvent polarity to minimize dehalogenation side reactions.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer:

- X-ray Crystallography: Provides precise bond lengths, angles, and crystal packing (e.g., orthorhombic space group Pca2₁ with unit cell dimensions a = 20.365 Å, b = 3.8303 Å, c = 11.4835 Å) .

- Spectroscopy:

- ¹⁹F NMR: Distinct shifts for fluorine atoms in different environments (e.g., -120 to -140 ppm for pentafluoroethoxy group).

- ¹H NMR: Aromatic protons show coupling patterns influenced by fluorine substituents .

Table 1: Crystallographic Data (from analogous compounds)

| Parameter | Value |

|---|---|

| Space group | Pca2₁ |

| a (Å) | 20.365 |

| b (Å) | 3.8303 |

| V (ų) | 895.74 |

| Resolution (Å) | 0.030 (R factor) |

Q. What are the key spectroscopic features (NMR, IR) of this compound?

- Methodological Answer: